![molecular formula C11H13ClO2 B1423972 3-Chloro-2-ethoxy-5-ethylbenzaldehyde CAS No. 883521-52-6](/img/structure/B1423972.png)
3-Chloro-2-ethoxy-5-ethylbenzaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-ethoxy-5-ethylbenzaldehyde consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and an ethylbenzaldehyde group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 212.67 g/mol. More specific properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives
The compound has been used in the synthesis of new derivatives. For example, Yüksek et al. (2005) synthesized 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from reactions involving 3-ethoxy-4-hydroxybenzaldehyde, characterizing them through various analytical methods (Yüksek et al., 2005).
Crystal Structure Analysis
Thippeswamy et al. (2011) synthesized and characterized the crystal structure of a compound using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde solutions, which is relevant to understanding the properties of similar compounds (Thippeswamy et al., 2011).
Catalytic Applications
Gao et al. (2011) describe the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, where the substrate synthesized involves a reaction with ethyl 4-chloro-3-oxobutanoate. Such reactions are significant for the development of new catalytic processes (Gao et al., 2011).
Chemical Analysis and Properties
Chromatographic Analysis
Korhonen and Knuutinen (1984) performed a chromatographic analysis to separate a mixture of chlorinated 4-hydroxybenzaldehydes, including compounds similar to 3-chloro-2-ethoxy-5-ethylbenzaldehyde, highlighting its importance in analytical chemistry (Korhonen & Knuutinen, 1984).
Thermophysical Properties
Temprado et al. (2008) studied the thermophysical properties of solid aldehydes, including compounds like 3-ethoxy-4-hydroxybenzaldehyde, to understand their behavior under different temperature conditions, which is crucial for various industrial applications (Temprado et al., 2008).
Photoreactivity Studies
- UV-induced Reactions: Ildiz et al. (2019) studied the UV-induced conformational isomerization and photochemistry of 3-chloro-4-methoxybenzaldehyde in cryogenic inert matrices. This research is pivotal for understanding the photoreactivity of similar halogen- and methoxy-substituted benzaldehydes in various applications (Ildiz et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzaldehyde derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzaldehyde derivatives are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of the compound’s targets .
Biochemical Pathways
Benzaldehyde derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The compound’s interactions with its targets could lead to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-ethoxy-5-ethylbenzaldehyde. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
3-chloro-2-ethoxy-5-ethylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-8-5-9(7-13)11(14-4-2)10(12)6-8/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDXQXGRWNZXTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Cl)OCC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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